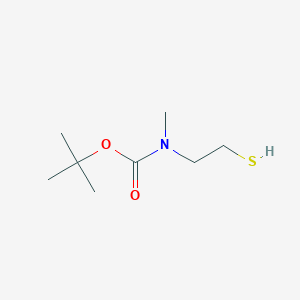

tert-butyl N-methyl-N-(2-sulfanylethyl)carbamate

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of carbamate chemistry, which traces its origins to the nineteenth century when Western scientists first documented the properties of naturally occurring carbamate compounds. The systematic exploration of carbamate esters began in the 1930s with the synthesis of aliphatic esters of carbamic acid, initially developed and introduced as fungicides before expanding into broader applications. The specific compound this compound represents a more recent advancement in this field, developed as researchers sought to combine the protective properties of tert-butyloxycarbonyl groups with the reactivity of thiol functionalities.

The introduction of tert-butyloxycarbonyl protecting groups revolutionized peptide synthesis and organic chemistry in general, providing chemists with orthogonal protection strategies that could be selectively removed under specific conditions. This historical foundation laid the groundwork for the development of more complex carbamate derivatives, including those incorporating sulfur-containing side chains. The compound's emergence can be traced to research efforts aimed at creating bifunctional molecules that could serve both as protected amines and as sources of reactive sulfur nucleophiles.

Research into this compound gained momentum through studies investigating its utility in coordination chemistry, particularly in the formation of metal complexes that could serve as structural mimics for metalloenzyme active sites. These investigations revealed the compound's ability to act as a bidentate ligand, utilizing both its nitrogen and sulfur donor atoms to coordinate with transition metals.

Significance in Organosulfur Chemistry

Within the broader context of organosulfur chemistry, this compound occupies a specialized niche that demonstrates the diverse applications of sulfur-containing organic compounds. Organosulfur compounds encompass a vast array of functional groups and structural motifs, from simple thiols and sulfides to complex heterocyclic systems. The sulfanylethyl group in this carbamate contributes to the compound's classification as a thiol derivative, placing it among organosulfur compounds known for their distinctive chemical reactivity and often characteristic odors.

The significance of this compound in organosulfur chemistry extends beyond its structural characteristics to encompass its functional applications. Research has demonstrated its utility in the synthesis of copper(II) and nickel(II) dithiolate complexes, where the compound serves as a ligand capable of forming stable coordination compounds. These metal complexes have been investigated as structural mimics for the active sites of thiolate-alkylating enzymes, highlighting the compound's relevance to bioinorganic chemistry and enzyme modeling studies.

The compound's dual functionality, combining both carbamate protection and thiol reactivity, positions it as a valuable tool in synthetic chemistry where selective deprotection and thiol chemistry are required. This combination of features is particularly valuable in the synthesis of complex molecules where multiple functional group transformations must be carefully orchestrated. The sulfanylethyl substituent provides a reactive handle for further chemical modifications, while the carbamate group offers protection for the nitrogen center until deprotection is desired.

Position within Carbamate Chemistry

Carbamates represent a fundamental class of organic compounds characterized by the general formula R2NC(O)OR and the structural motif >N−C(=O)−O−, formally derived from carbamic acid. Within this broad classification, this compound occupies a specialized position as a substituted carbamate bearing both alkyl and organosulfur substituents on the nitrogen atom. This structural arrangement distinguishes it from simpler carbamate esters such as tert-butyl methylcarbamate, which bears only a single methyl substituent on nitrogen.

The tert-butyl protecting group in this compound aligns with established practices in organic synthesis, where tert-butyloxycarbonyl groups serve as robust, acid-labile protecting groups for amines. The incorporation of this protecting group strategy into an organosulfur framework creates a molecule that bridges two important areas of synthetic chemistry. The methylated nitrogen center adds steric bulk and electronic effects that influence the compound's reactivity patterns and coordination behavior.

| Carbamate Comparison | Molecular Formula | Key Structural Features | Applications |

|---|---|---|---|

| This compound | C8H17NO2S | Thiol functionality, methylated nitrogen | Metal complex synthesis, research applications |

| tert-butyl methylcarbamate | C6H13NO2 | Simple methyl substitution | Synthetic intermediate, styrene synthesis |

| tert-butyl N-(2-hydroxyethyl)carbamate | C7H15NO3 | Hydroxyl functionality | Pharmaceutical synthesis, cross-linking applications |

Research investigations have revealed that this compound exhibits distinctive reactivity patterns characteristic of both its carbamate and organosulfur components. Studies on related compounds have demonstrated the ability of such molecules to undergo N → S acyl transfer reactions, a process that has implications for peptide chemistry and bioconjugation strategies. While specific studies on this exact compound's acyl transfer behavior were not detailed in the available literature, the structural similarities suggest potential for analogous reactivity.

The compound's position within carbamate chemistry is further defined by its applications in coordination chemistry, where it functions as a bidentate ligand capable of chelating metal centers through both nitrogen and sulfur donor atoms. This coordination behavior distinguishes it from many simpler carbamates that typically serve primarily as protecting groups or synthetic intermediates rather than as ligands in metal complex formation. The ability to form stable metal complexes while retaining the carbamate functionality opens avenues for developing hybrid systems that combine coordination chemistry with traditional organic protective group strategies.

Properties

IUPAC Name |

tert-butyl N-methyl-N-(2-sulfanylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-8(2,3)11-7(10)9(4)5-6-12/h12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWPGNLVKRCNBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134464-53-2 | |

| Record name | tert-butyl N-methyl-N-(2-sulfanylethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-methyl-N-(2-sulfanylethyl)carbamate typically involves the reaction of N-tert-butoxycarbonyl-N-methylamine with 2-chloroethanethiol. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-methyl-N-(2-sulfanylethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or iodine can be used for the oxidation of the thiol group.

Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.

Deprotection: Trifluoroacetic acid or hydrochloric acid in methanol are commonly used for deprotection.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Substitution: Various substituted ethanethiol derivatives.

Deprotection: Free amines.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-methyl-N-(2-sulfanylethyl)carbamate has been investigated for its potential as a pharmaceutical intermediate. Its ability to form stable derivatives makes it suitable for synthesizing various bioactive compounds.

Case Study: Synthesis of Anticancer Agents

Research indicates that derivatives of this compound can be utilized in the synthesis of novel anticancer agents. For instance, studies have shown that modifying the sulfanyl group can enhance the compound's biological activity against certain cancer cell lines .

Organic Synthesis

The compound is frequently used as a building block in organic synthesis due to its reactivity and functional groups.

Applications:

- Protecting Group : It acts as a protecting group for amines during multi-step syntheses, allowing for selective reactions without interference from amino functionalities.

- Reagent in Coupling Reactions : It can be employed in coupling reactions, particularly in the formation of peptide bonds and other amide linkages.

Biochemical Applications

In biochemical research, this compound serves as an organic buffer and stabilizing agent.

Example: Enzyme Stabilization

Studies have shown that incorporating this compound into enzyme formulations can enhance stability and activity, making it valuable in developing diagnostic assays and therapeutic enzymes .

Material Science

The compound's properties allow it to be utilized in developing advanced materials, particularly those requiring specific chemical functionalities.

Case Study: Polymer Chemistry

Research has explored its use in polymer chemistry, where it can act as a cross-linking agent or modifier for creating polymers with enhanced mechanical properties .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-(2-sulfanylethyl)carbamate involves its functional groups. The thiol group can form covalent bonds with other molecules, while the tert-butoxycarbonyl-protected amine can be deprotected to yield a free amine that can participate in further reactions. The molecular targets and pathways depend on the specific application and the molecules it interacts with.

Comparison with Similar Compounds

Table 1: Structural Comparison of Carbamate Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Features |

|---|---|---|---|---|

| tert-butyl N-methyl-N-(2-sulfanylethyl)carbamate | C₉H₁₇NO₂S | ~207.3 | Boc, methyl, thiol (-SH) | High nucleophilicity due to -SH; prone to oxidation to disulfides. |

| tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate | C₁₀H₁₇NO₂S | 223.3 | Boc, propargylthio (-S-C≡CH) | Alkyne group enables click chemistry; reduced thiol reactivity vs. -SH. |

| tert-butyl methyl(2-oxoethyl)carbamate (LXV) | C₉H₁₅NO₃ | 185.2 | Boc, methyl, ketone | Ketone allows further derivatization (e.g., condensation reactions). |

| tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate | C₁₁H₂₂N₄O₂ | 242.3 | Boc, azide (-N₃), secondary amine | Azide enables Staudinger or Huisgen cycloaddition for bioconjugation. |

| tert-butyl N-methyl-N-[(3R)-piperidin-3-yl]carbamate | C₁₂H₂₂N₂O₂ | 226.3 | Boc, methyl, piperidine | Cyclic amine enhances rigidity; impacts lipophilicity and bioavailability. |

Reactivity and Stability

- Thiol vs. Propargylthio Groups : The thiol group in the target compound is highly nucleophilic and susceptible to oxidation, forming disulfide bonds under aerobic conditions. In contrast, the propargylthio group in the analog from is less reactive toward oxidation but enables click chemistry applications via alkyne-azide cycloaddition .

- Ketone vs. Amine Functionality: The ketone in LXV () allows for keto-enol tautomerism and nucleophilic additions, whereas the azide in ’s compound facilitates bioorthogonal reactions, making it valuable in chemical biology .

- Cyclic vs. Linear Substituents : Piperidine and cyclohexyl derivatives () exhibit increased steric hindrance and lipophilicity compared to the linear 2-sulfanylethyl group, influencing membrane permeability and metabolic stability in drug design .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

Tert-butyl N-methyl-N-(2-sulfanylethyl)carbamate, also known as tert-butyl 2-mercaptoethyl carbamate, is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₇H₁₅N₃O₂S

- Molecular Weight : 177.26 g/mol

- CAS Number : 67385-09-5

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It is hypothesized to act as an inhibitor of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism can have both therapeutic and toxicological implications:

- Inhibition of AChE : This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease but may lead to toxicity if over-inhibition occurs.

- Antioxidant Activity : The presence of the sulfanyl group suggests potential antioxidant properties, which may protect cells from oxidative stress.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Cytotoxicity and Therapeutic Applications

The compound's cytotoxic effects have been explored in several studies, particularly regarding cancer treatment:

- Cytotoxic Activity : Similar compounds have been shown to possess cytotoxic properties against cancer cell lines. For example, derivatives with chloroethyl moieties have demonstrated significant antitumoral effects .

- Potential Use in Cancer Therapy : The structural similarities with established chemotherapeutic agents suggest that this compound could be developed into a novel anticancer drug.

In Vitro Studies

- Study on AChE Inhibition : An in vitro study assessed the inhibitory effect of the compound on AChE activity. The results indicated a significant reduction in enzyme activity, suggesting potential applications in treating neurodegenerative diseases .

- Antioxidant Effects : Another study evaluated the antioxidant capacity of the compound using cell cultures exposed to oxidative stress. The findings showed a moderate protective effect against cell death induced by reactive oxygen species (ROS) .

In Vivo Studies

- Animal Model for Alzheimer's Disease : In vivo experiments using scopolamine-induced models demonstrated that treatment with this compound resulted in decreased levels of amyloid-beta peptides, a hallmark of Alzheimer's pathology. However, the effects were less pronounced compared to standard treatments like galantamine .

Summary Table of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl N-methyl-N-(2-sulfanylethyl)carbamate?

- Methodological Answer : The synthesis typically involves carbamate formation via coupling reagents. For example, tert-butyl carbamate derivatives are synthesized using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acids for amide bond formation . For the sulfanylethyl group, thiol protection (e.g., using trityl or tert-butyl disulfide) may be necessary to prevent oxidation during synthesis. Post-reaction deprotection under mild acidic or reductive conditions can restore the thiol functionality. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is recommended to achieve high purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of tert-butyl (1.2–1.4 ppm singlet for 9H), methyl (2.8–3.1 ppm for N–CH3), and sulfanylethyl (2.5–3.0 ppm for –SCH2–) groups .

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (expected [M+H]+ ~248.2 g/mol).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 220–254 nm) to assess purity (>95%) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors, as tert-butyl carbamates may release toxic gases (e.g., isobutylene) upon decomposition .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers or acids to prevent decomposition .

Advanced Research Questions

Q. How can crystallographic data discrepancies between X-ray diffraction and NMR be resolved for tert-butyl carbamate derivatives?

- Methodological Answer :

- Software Tools : Use SHELXL for refining X-ray data to resolve hydrogen bonding or disorder in the tert-butyl group .

- Complementary Techniques : Pair crystallography with DFT calculations (e.g., Gaussian or ORCA) to model electronic environments and validate NMR chemical shifts .

- Variable-Temperature NMR : Probe dynamic behavior (e.g., tert-butyl rotation) that may cause spectral broadening .

Q. What strategies mitigate side reactions during functionalization of the sulfanylethyl group?

- Methodological Answer :

- Protection/Deprotection : Use acid-labile groups (e.g., trityl) for the thiol to prevent undesired disulfide formation. Deprotect with TFA/water (95:5) .

- Radical Scavengers : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) during reactions involving light or peroxides to suppress radical-mediated oxidation .

- Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to optimize reaction times and minimize byproducts .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use software like Gaussian to compute frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the sulfanylethyl group’s sulfur atom may act as a nucleophile in SN2 reactions .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model transition states and activation energies .

Q. What experimental approaches validate the compound’s stability under physiological conditions for drug development?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC. Tert-butyl carbamates are prone to hydrolysis in acidic conditions .

- Plasma Stability Assays : Expose to human plasma (37°C, 1–24 hours) and quantify remaining compound using LC-MS/MS .

- Metabolite Identification : Use liver microsomes or hepatocytes to identify oxidative metabolites (e.g., sulfoxide formation) .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodological Answer :

- Dynamic Effects : Analyze variable-temperature NMR to distinguish between conformational exchange (e.g., tert-butyl rotation) and impurities .

- 2D NMR : Utilize HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .

- Isotopic Labeling : Synthesize deuterated analogs to confirm assignments (e.g., D2O exchange for –SH protons) .

Q. What methods reconcile discrepancies between theoretical and experimental melting points?

- Methodological Answer :

- DSC Analysis : Perform differential scanning calorimetry to detect polymorphic forms or solvates that alter melting behavior .

- Crystallization Screening : Test solvents (e.g., EtOAc vs. hexane) to isolate different crystal forms .

Application in Drug Development

Q. How can this compound serve as a building block for protease inhibitors?

- Methodological Answer :

- Peptide Mimetics : The sulfanylethyl group mimics cysteine residues in enzyme active sites. Couple with fluorogenic substrates (e.g., AMC derivatives) to assay inhibition .

- Click Chemistry : Functionalize the thiol for CuAAC (copper-catalyzed azide-alkyne cycloaddition) to attach targeting moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.